Rodgersinol

描述

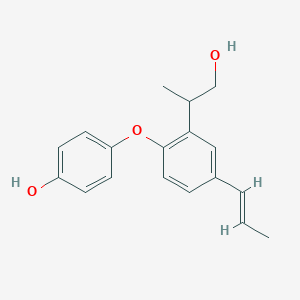

Structure

3D Structure

属性

分子式 |

C18H20O3 |

|---|---|

分子量 |

284.3 g/mol |

IUPAC 名称 |

4-[2-(1-hydroxypropan-2-yl)-4-[(E)-prop-1-enyl]phenoxy]phenol |

InChI |

InChI=1S/C18H20O3/c1-3-4-14-5-10-18(17(11-14)13(2)12-19)21-16-8-6-15(20)7-9-16/h3-11,13,19-20H,12H2,1-2H3/b4-3+ |

InChI 键 |

IGFDQFOKFLCXFX-ONEGZZNKSA-N |

手性 SMILES |

C/C=C/C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)C(C)CO |

规范 SMILES |

CC=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)O)C(C)CO |

同义词 |

rodgersinol |

产品来源 |

United States |

Advanced Methodologies in Chemical Synthesis of Rodgersinol

Total Synthesis Strategies and Innovations

Total synthesis efforts for Rodgersinol have aimed at developing efficient pathways to construct its unique molecular architecture. acs.org

Enantioselective Synthesis of (S)-Rodgersinol and (R)-Rodgersinol

The presence of a stereogenic center at C-10 in this compound necessitates enantioselective synthesis to obtain the individual enantiomers, (S)-Rodgersinol and (R)-Rodgersinol. acs.org A key aspect of the enantioselective synthesis involves the stereoselective construction of the hydroxypropyl substituent. acs.org This has been achieved through methods such as the regio- and stereoselective methyl addition to chiral aryloxiranes, proceeding with inversion of configuration. acs.org The synthesis of both enantiomers allows for the investigation of their individual biological properties and the determination of the absolute configuration of the natural product. acs.orgacs.org

Key Methodologies Employed: Cu(II)-mediated Diaryl Ether Couplings and Palladium-catalyzed Suzuki Reactions

Two pivotal methodologies employed in the synthesis of this compound are Cu(II)-mediated diaryl ether couplings and Palladium-catalyzed Suzuki reactions. acs.orgacs.orgresearchgate.netcore.ac.uk

The diaryl ether linkage, a core structural feature of this compound, is efficiently formed through Cu(II)-mediated coupling of two aromatic moieties. acs.orgnih.govresearchgate.net This type of coupling, often referred to as Chan-Lam coupling when involving boronic acids, is a powerful tool for constructing aryl-oxygen bonds under relatively mild conditions compared to traditional Ullmann chemistry. thieme-connect.comorganic-chemistry.org The synthesis of this compound utilized an efficient Cu(II)-mediated coupling for the diaryl ether intermediate. acs.org

The propenyl group at C-1 is typically introduced via a Palladium-catalyzed Suzuki reaction. acs.org This cross-coupling reaction involves the coupling of an organoboron compound (such as (E)-propenylboronic acid) with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, a Suzuki reaction between an aryl iodide intermediate and (E)-propenylboronic acid was employed to install the propenyl group. acs.org Initially, this coupling could yield a mixture of E/Z isomers, requiring subsequent isomerization to obtain the desired (E)-geometry of the propenyl group in this compound. acs.org Palladium catalysts like Pd(PPh3)4 and (CH3CN)2PdCl2 have been utilized in these steps. acs.orgpageplace.de

Stereochemical Elucidation during Synthesis

A significant aspect of this compound synthesis has been the elucidation of its stereochemistry, particularly the absolute configuration of the C-10 stereogenic center. acs.orgnih.gov

Determination of Absolute Configuration (e.g., C-10 Stereogenic Center)

The total synthesis provided a means to determine the absolute configuration of the C-10 stereogenic center in natural this compound. acs.orgnih.govacs.org By synthesizing both (S)- and (R)-enantiomers and comparing their spectroscopic data, particularly optical rotation and chiral HPLC retention times, with those of the natural product, the absolute configuration was established. acs.org The reported synthesis confirmed the C-10 stereogenic center of natural this compound to have the (S) configuration. acs.org

Chiral Resolution Techniques in this compound Synthesis

While the provided search results emphasize enantioselective synthesis through stereoselective reactions, chiral resolution techniques can also be employed in organic synthesis to separate enantiomers. Although not explicitly detailed as a primary strategy for this compound itself in the provided snippets, chiral resolution involves separating a racemic mixture into its individual enantiomers using methods such as chromatography with chiral stationary phases or formation of diastereomeric salts. acs.org The comparison of retention times on chiral HPLC was used to confirm the identity and enantiopurity of the synthetic this compound enantiomers compared to the natural product. acs.org

Synthesis Data Summary

| Synthetic Route | Number of Linear Steps | Overall Yield | Key Stereochemical Outcome |

| Reported Concise Synthesis acs.orgnih.gov | 7 | 31% | Enantioselective synthesis of (S)- and (R)-Rodgersinol; Elucidation of C-10 absolute configuration as (S) for natural product. |

Key Reactions and Catalysts

| Reaction Type | Catalysis | Purpose in this compound Synthesis |

| Diaryl Ether Formation acs.orgnih.govresearchgate.net | Cu(II)-mediated coupling | Construction of the core diaryl ether skeleton. acs.org |

| Methyl Addition to Chiral Aryloxiranes acs.org | Regio- and stereoselective addition (e.g., using methyl aluminum acs.org) | Enantioselective construction of the hydroxypropyl substituent at C-10. acs.org |

| Suzuki Reaction acs.org | Palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, (CH3CN)2PdCl2 acs.orgpageplace.de) | Installation of the (E)-propenyl group at C-1. acs.org |

| Olefin Isomerization acs.org | Palladium catalysis (e.g., (CH3CN)2PdCl2 acs.orgpageplace.de) | Ensuring the desired (E)-geometry of the propenyl group. acs.org |

Synthetic Routes to Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved properties rsc.orgdanielromogroup.com. The synthetic routes to this compound analogues often build upon the methodologies established for the parent compound, with modifications introduced to alter specific parts of the molecular structure acs.org.

Studies on the biological properties of structural analogues of (S)-Rodgersinol based on the reported synthetic route are ongoing acs.org. This suggests that the established synthetic methodology provides a foundation for generating a library of related compounds.

Design Principles for Structural Diversification

Design principles for creating this compound analogues and derivatives are guided by the aim of exploring how structural changes impact biological activity rsc.orgnih.gov. Although specific detailed design principles for this compound analogues are not extensively detailed in the provided search results, general strategies for natural product analogue design can be inferred rsc.org. These often involve modifying different parts of the molecule, such as the diaryl ether core, the propenyl group, or the hydroxypropyl substituent acs.org.

Strategies for structural diversification of natural products include diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), hybrid molecules, and biosynthesis-inspired synthesis rsc.org. These approaches aim to generate a range of related structures to probe the relationship between chemical structure and biological function rsc.orgnih.gov. For this compound, modifications could target the aromatic rings, the oxygen linker in the diaryl ether, the double bond in the propenyl group, or the stereogenic center and hydroxyl group in the propanol (B110389) side chain acs.org.

Exploration of Novel Synthetic Methodologies for Derivative Libraries

The development of novel synthetic methodologies is crucial for efficiently generating diverse libraries of natural product derivatives nih.goveuropa.eunih.gov. While the provided information specifically on this compound derivative libraries is limited, the general landscape of organic synthesis highlights various advanced techniques applicable to creating compound collections unimi.ituw.edu.pl.

Novel synthetic methods for generating derivative libraries often focus on aspects like metal-free conditions, mild reaction conditions, high yields, and straightforward purification protocols nih.gov. Techniques such as organocatalysis, transition metal catalysis (e.g., palladium-catalyzed reactions), and the use of hypervalent iodine compounds are explored for their efficiency and selectivity in forming new chemical bonds and introducing functional groups nih.goveuropa.eunih.govunimi.ituw.edu.pldiva-portal.org.

For this compound derivatives, novel methodologies could involve exploring different coupling reactions for the diaryl ether formation, developing new stereoselective methods for the hydroxypropyl moiety, or employing diversification strategies on the existing functional groups acs.orgnih.gov. The goal is to access a wide range of structural variations efficiently to facilitate comprehensive biological evaluation rsc.orgnih.gov.

Elucidation of Biological Activities and Underlying Mechanisms of Rodgersinol

Mechanistic Investigations of Anti-inflammatory Activity

The anti-inflammatory effects of Rodgersinol have been explored through various mechanistic investigations, primarily focusing on its impact on key inflammatory mediators and signaling pathways in cellular contexts.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression in Cellular Models

Studies have indicated that this compound can modulate the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. iNOS produces nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation. Attenuation of the expression of these enzymes is a common mechanism by which anti-inflammatory compounds exert their effects. Naturally occurring compounds, including those found in food, have been shown to reduce NO production by attenuating iNOS expression.

Modulatory Effects on Intracellular Signaling Pathways (e.g., ROS/GSK3β/p38/Nrf2/HO-1 Axis, NF-κB, MAPK)

This compound appears to influence several intracellular signaling pathways critical to the inflammatory process. Research suggests that extracts containing this compound can impact the ROS/GSK3β/p38/Nrf2/HO-1 axis and inhibit the NF-κB and MAPK signaling pathways in RAW264.7 mouse macrophage cells. The NF-κB pathway is a central regulator of inflammatory gene expression, and its activation leads to the production of numerous pro-inflammatory mediators. MAPK pathways, including p38, ERK1/2, and JNK, are also involved in regulating inflammatory responses and can be activated by oxidative stress and inflammatory mediators. The Nrf2/HO-1 pathway, conversely, is a key defense mechanism against oxidative stress and inflammation, promoting the expression of antioxidant and cytoprotective genes. Activation of Nrf2 can counteract NF-κB-driven inflammation. Studies on Rodgersia podophylla leaves, which contain pyrogallol (B1678534) as a bioactive compound, showed activation of the ROS/GSK3β/p38/Nrf2/HO-1 signaling and inhibition of NF-κB and MAPK signaling in RAW264.7 cells.

Attenuation of Pro-inflammatory Mediator Production (e.g., Nitric Oxide) in in vitro Systems

Consistent with its effects on iNOS expression, this compound, among other natural compounds, has been shown to have the ability to reduce NO production by attenuating the expression of iNOS in in vitro systems. Excessive production of nitric oxide by iNOS contributes significantly to inflammation and associated tissue damage. Reducing NO levels is a direct way to mitigate inflammatory responses.

Exploration of Antioxidant Properties and Mechanisms

Beyond its anti-inflammatory activities, this compound has also demonstrated antioxidant properties, which are closely linked to its ability to protect cells from damage caused by reactive oxygen species (ROS) and oxidative stress. Oxidative stress, an imbalance between oxidants and antioxidants, plays a significant role in the pathogenesis of various diseases, including inflammatory disorders.

In Vitro Radical Scavenging Activities

In vitro studies have explored the ability of compounds with antioxidant properties, such as those structurally related to this compound, to directly scavenge free radicals. Radical scavenging is a primary mechanism by which antioxidants neutralize reactive species, preventing them from causing cellular damage. Various assays, such as DPPH, ABTS, and ORAC, are used to measure the radical scavenging capacity of compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like Rodgersinol. nih.govsemanticscholar.orgresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the complete molecular architecture.

Initially, 1D ¹H and ¹³C NMR spectra provide crucial information on the types and numbers of protons and carbons present in the molecule. The ¹H NMR spectrum reveals the chemical environment of protons through their chemical shifts, while integration gives the relative number of protons for each signal, and coupling constants (J-values) provide information about dihedral angles between adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

To establish the connectivity of the this compound structure, a series of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connected proton systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, assigning specific protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is critical for assembling the molecular skeleton by identifying long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations link together the spin systems identified by COSY.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing essential information for determining the relative stereochemistry and conformation of the molecule.

The collective data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for a this compound Substructure

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 79.5 | 4.95 (d, 7.5) |

| 3 | 72.1 | 4.20 (m) |

| 4 | 28.4 | 2.60 (dd, 16.8, 5.5), 2.95 (dd, 16.8, 8.0) |

| 1' | 131.0 | - |

| 2' | 115.2 | 7.10 (d, 2.0) |

| 5' | 116.0 | 6.90 (d, 8.2) |

| 6' | 120.1 | 7.05 (dd, 8.2, 2.0) |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. whitman.edu High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is subsequently used to gain structural insights through fragmentation analysis. libretexts.orgyoutube.comchemguide.co.uk In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's substructures. The fragmentation pattern is often characteristic of the compound class and can help to identify key structural motifs and the connectivity of different building blocks within the molecule. whitman.edunih.gov For complex molecules like this compound, the fragmentation pathways can help to confirm the sequence of interconnected units and the nature of the linkages between them.

Table 2: Representative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 579.1446 | 579.1451 | C₃₀H₂₇O₁₂ |

| [M+Na]⁺ | 601.1265 | 601.1270 | C₃₀H₂₆NaO₁₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems present in this compound. drawellanalytical.commrclab.comyoutube.com

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within the molecule. youtube.com The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, allowing for the identification of functional groups. For this compound, IR spectroscopy would be used to confirm the presence of hydroxyl (-OH) groups, aromatic rings (C=C stretching), and ether linkages (C-O stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the conjugated systems (chromophores) within the molecule by measuring electronic transitions. technologynetworks.com The wavelength of maximum absorption (λmax) is characteristic of the extent and nature of the conjugated π-electron system. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of its flavonoid or polyphenolic core, helping to classify the compound and confirm the nature of its aromatic systems. mrclab.com

Table 3: Key Spectroscopic Data from IR and UV-Vis Analysis of this compound

| Technique | Wavelength/Wavenumber | Assignment |

| IR | ~3350 cm⁻¹ (broad) | O-H stretching (phenolic) |

| IR | ~1610, 1520 cm⁻¹ | C=C stretching (aromatic) |

| IR | ~1285, 1100 cm⁻¹ | C-O stretching |

| UV-Vis | λmax ~280 nm | π → π* transitions (aromatic system) |

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Determination

Since this compound is a chiral molecule, containing multiple stereocenters, determining its absolute configuration is a critical final step in its structural elucidation. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. nih.govmtoz-biolabs.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. To determine the absolute configuration, the experimental CD spectrum of this compound is compared to the theoretical spectra calculated for all possible stereoisomers. nih.gov This computational prediction, often using time-dependent density functional theory (TD-DFT), allows for a confident assignment of the absolute stereochemistry of each chiral center by finding the best match between the experimental and a calculated spectrum. spectroscopyeurope.comnih.gov

Integration of X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous method for determining its three-dimensional structure. wikipedia.orgnih.govlibretexts.org This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com

The analysis of the diffraction data yields a detailed electron density map of the molecule, from which the precise position of every atom can be determined. nih.govcsic.es This provides unequivocal information on bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters (when using anomalous dispersion). wikipedia.org While obtaining a high-quality crystal can be a significant challenge for complex natural products, a successful X-ray crystallographic analysis provides the ultimate proof of the proposed structure. libretexts.org

Computational Chemistry and Molecular Modeling in Structural Verification and Conformational Analysis

Computational chemistry and molecular modeling are indispensable tools that are integrated throughout the structural elucidation process of this compound. wikipedia.orgnsf.gov These methods are used to support and verify data obtained from spectroscopic experiments.

Key applications include:

NMR Chemical Shift Prediction: Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. Comparing these calculated shifts with the experimental data provides strong evidence for the correctness of the structural assignment.

CD Spectra Calculation: As mentioned previously, calculating the theoretical CD spectrum is crucial for determining the absolute configuration of chiral molecules. nih.gov

Conformational Analysis: Molecular mechanics and DFT calculations are used to explore the potential low-energy conformations of this compound. This is important because the observed spectroscopic properties are an average of all populated conformers. Understanding the conformational landscape can help to explain observed NMR coupling constants and NOE effects.

The synergy between experimental data and computational modeling provides a higher level of confidence in the final, proposed structure of this compound. researchgate.netchemcu.org

Structure Activity Relationship Sar and Structural Analogue Studies

Identification of Pharmacophoric Elements and Key Structural Features for Biological Activity

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response nih.gov. While specific details regarding the precise pharmacophoric elements of rodgersinol are not extensively detailed in the provided search results, its classification as a natural product with reported biological activities, such as the ability to reduce nitric oxide (NO) production by attenuating the expression of inducible nitric oxide synthase (iNOS), suggests the presence of specific functional groups and structural arrangements critical for this interaction mdpi.comresearchgate.netsemanticscholar.org. Natural products like flavonoids, which share some structural characteristics with phenolic compounds, are known to possess phenolic and pyran groups, and conjugation between rings, which contribute to their anti-inflammatory properties mdpi.comsemanticscholar.org. Given that this compound is also a naturally occurring compound with reported anti-inflammatory effects related to iNOS inhibition, it is plausible that similar structural motifs, particularly phenolic hydroxyl groups or specific ring systems, play a key role in its interaction with biological targets like iNOS mdpi.comresearchgate.netsemanticscholar.org.

Systematics of Synthetic Modification and Correlated Bioactivity Assessment of this compound Analogues

The systematic modification of a lead compound's structure and the subsequent assessment of the biological activity of these analogues are central to SAR studies slideshare.net. The total synthesis of this compound and its enantiomers has been reported, which provides a foundation for the creation of structural analogues core.ac.ukresearchgate.netkyobobook.co.krresearchgate.net. Synthetic strategies involving techniques like Cu(II)-mediated coupling of arylboronic acids with phenols have been employed in the synthesis of this compound, highlighting the chemical handles available for modification researchgate.netresearchgate.netuni-hamburg.de.

While detailed data tables on the bioactivity of specific this compound analogues are not present in the provided snippets, the mention of "synthetic serotonin (B10506) analogues" in the context of bioactive compounds and total synthesis of this compound suggests that analogue synthesis and bioactivity assessment are relevant areas of research researchgate.net. The ability to synthesize various natural product derivatives is a key aspect of medicinal chemistry research programs focused on total synthesis chungbuk.ac.kr. Studies on other compound classes, such as quinolinyl analogues and homoallylamines, demonstrate the typical approach of designing and synthesizing a series of analogues with variations in substituents and core structures, followed by in vitro evaluation to establish SAR nih.govconicet.gov.ar. This systematic approach allows researchers to correlate specific structural changes with observed changes in biological activity, thereby refining the understanding of the pharmacophore and identifying promising candidates for further development nih.govconicet.gov.ar.

Computational Approaches to SAR Prediction and Rational Ligand Design

Computational methods play an increasingly vital role in modern SAR studies and rational ligand design collaborativedrug.comnih.govnih.gov. Techniques such as molecular docking are widely used to explore the plausible mechanisms of action and predict the binding affinities of compounds to biological targets mdpi.comresearchgate.netsemanticscholar.org. AutoDock Vina, for instance, is a frequently used docking software that provides theoretical insights into ligand-receptor interactions mdpi.comsemanticscholar.org.

In the context of this compound and its potential as an iNOS inhibitor, computational docking studies have been utilized to assess the theoretical binding affinity of various natural compounds, including this compound, to iNOS isoforms mdpi.comresearchgate.netsemanticscholar.org. These studies can provide valuable information regarding how well a compound is likely to bind to a target protein, offering a theoretical basis for its observed biological activity mdpi.comresearchgate.netsemanticscholar.org. Furthermore, computational SAR methods can systematically align analogue series to identify potential SAR transfer across different targets, aiding in the design of new analogues nih.gov. Rational ligand design, often guided by computational modeling, aims to design molecules with specific properties and enhanced activity towards a target rsc.orgnih.govumsl.educhungbuk.ac.kr. By integrating computational predictions with experimental synthesis and bioactivity data, researchers can more efficiently design and optimize this compound analogues with desired pharmacological profiles.

Biosynthetic Pathways and Natural Occurrence Research

Investigating the Biosynthesis of Rodgersinol in its Natural Host (Rodgersia podophylla)

The biosynthesis of this compound in Rodgersia podophylla is a subject of ongoing research. Initial studies confirmed the presence of this compound in the aerial parts of this plant. researchgate.net Understanding the complete biosynthetic route requires detailed investigation into the enzymatic reactions and genetic regulation within Rodgersia podophylla. While the specific pathway for this compound is still being mapped, research in plant natural product biosynthesis often involves identifying key metabolic intermediates and the enzymes that catalyze their conversion.

Identification of Precursor Molecules and Intermediates in the Biosynthetic Cascade

Identifying the precursor molecules and intermediates is a critical step in elucidating any biosynthetic pathway. For this compound, which is described as a novel compound isolated from Rodgersia podophylla, its structure provides clues about potential building blocks. researchgate.net Natural products, particularly those with complex structures like lignans (B1203133) or neolignans (categories sometimes associated with compounds from Rodgersia species), are often derived from common primary metabolites such as amino acids (e.g., tyrosine, phenylalanine) or acetate (B1210297) units, channeled through pathways like the shikimate pathway or polyketide synthesis. mdpi.comwustl.edu While specific precursors for this compound biosynthesis in Rodgersia podophylla are not explicitly detailed in the provided search results, research into the synthesis of similar natural products often involves intermediates like phenolic compounds or phenylpropanoids. documentsdelivered.comgoogle.co.zw Techniques such as isotope labeling and targeted metabolomics can be employed to trace the incorporation of potential precursors into the final this compound structure. wustl.edu

Enzymatic Systems and Genetic Regulation Governing this compound Formation

The formation of this compound is governed by specific enzymatic systems within the plant cells. Enzymes are biological catalysts that facilitate each step of a biosynthetic pathway. The genetic regulation of these enzymes controls the rate and location of this compound production. Research in plant biosynthesis has identified various mechanisms of enzyme regulation, including transcriptional control, where the synthesis of mRNA for the enzyme is regulated, and post-translational modifications that affect enzyme activity. ccbcmd.edunih.govfrontiersin.orglibretexts.org While the specific enzymes and genes involved in this compound biosynthesis in Rodgersia podophylla are not detailed in the search results, studies on other plant natural products highlight the complexity of these regulatory networks. For example, the biosynthesis of carotenoids involves key rate-limiting enzymes like phytoene (B131915) synthase, which are highly regulated at multiple levels. frontiersin.org Future research on this compound would likely involve enzyme assays and genetic studies to identify the specific enzymes and regulatory elements involved in its synthesis.

Comparative Phytochemical Analysis of Rodgersia Species for this compound and Related Natural Products

Comparative phytochemical analysis of different Rodgersia species can reveal the distribution of this compound and related compounds across the genus. The genus Rodgersia includes several species, such as Rodgersia aesculifolia, Rodgersia sambucifolia, Rodgersia pinnata, and Rodgersia nepalensis, in addition to Rodgersia podophylla. wikipedia.org These species have distinct geographical distributions and morphological characteristics, particularly in leaf structure. wikipedia.orgubc.cachicagobotanic.org Phytochemical studies on Rodgersia species have identified various bioactive compounds, including lignans, neolignans, flavonoids, and bergenin (B1666849) derivatives. toxicology.czcapes.gov.br

A comparative analysis would involve extracting chemical constituents from different parts (e.g., aerial parts, roots) of various Rodgersia species and analyzing their composition using techniques like HPLC-MS or GC-MS. nih.govresearchgate.net Such studies can determine if this compound is unique to Rodgersia podophylla or if it is present in other species, possibly at different concentrations. For instance, studies on other plant genera have used comparative phytochemical analysis to identify variations in compound profiles between species and even different parts of the same plant. researchgate.netresearchgate.netnih.govjournalejmp.com Differences in the presence or concentration of this compound among Rodgersia species could provide insights into the evolutionary history of the genus and the ecological factors influencing the production of this compound.

Interactive Data Table: Phytochemicals Identified in Rodgersia Species (Based on Search Results)

While a direct comparative table for this compound across all Rodgersia species is not available in the search results, the following table summarizes some of the compound types found in Rodgersia podophylla and mentioned in the context of Rodgersia research.

| Compound Type | Presence in Rodgersia podophylla (Based on Search Results) |

| This compound | Isolated from aerial parts researchgate.net |

| Lignans | Identified in aerial parts toxicology.czcapes.gov.br |

| Neolignans | Identified in aerial parts toxicology.czcapes.gov.br |

| Flavonoids | Identified in aerial parts capes.gov.br, ethyl acetate fraction nih.gov |

| Flavonol Glycosides | Identified in aerial parts capes.gov.br |

| Bergenin Derivatives | Identified in aerial parts capes.gov.br |

| Phenols | Present in ethyl acetate fraction nih.gov |

| Gallic acid | Identified in ethyl acetate fraction nih.gov |

| Catechin | Identified in ethyl acetate fraction nih.gov |

Future Directions in Rodgersinol Research

In-depth Mechanistic Elucidation of Novel Biological Activities at the Molecular and Cellular Levels

Rodgersinol has demonstrated an influence on biological pathways, such as the reduction of NO production through the attenuation of iNOS expression mdpi.comresearchgate.netsemanticscholar.org. Future research aims to achieve a more profound understanding of these activities at the molecular and cellular levels. This includes precisely identifying the protein targets with which this compound interacts, mapping the affected downstream signaling cascades, and understanding the cellular consequences of these interactions. Computational methods like molecular docking have offered preliminary insights into potential binding sites, such as the active site of iNOS mdpi.comresearchgate.netsemanticscholar.org. Future investigations are expected to employ a combination of advanced biochemical assays, cell biology techniques, and structural biology approaches (e.g., X-ray crystallography, cryo-EM) to precisely define the molecular mechanisms underlying this compound's observed biological effects. Research will also explore potential novel biological activities of this compound beyond its documented effects on iNOS.

Advanced Structural Diversification for Enhanced Bioactivity, Selectivity, and Mechanistic Probes

Structural modification of natural products is a widely used strategy to enhance their bioactivity, selectivity, and pharmacokinetic profiles chungbuk.ac.kr. Future research on this compound will involve advanced structural diversification to create a library of analogs. This will entail modifying various parts of the this compound structure, including the aromatic rings, the diaryl ether linkage, and the hydroxypropyl substituent nih.gov. Synthetic methodologies, such as copper-mediated coupling reactions, can be adapted for the synthesis of these analogs thieme-connect.comacs.org. The objective is to identify structure-activity relationships (SAR) that can inform the design of more potent and selective compounds. These structurally diverse compounds can also serve as valuable tools for dissecting the biological pathways influenced by this compound. Techniques such as rational drug design, potentially supported by computational modeling, will play a significant role in this area chungbuk.ac.kr.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling

The application of omics technologies provides a powerful means to obtain a comprehensive understanding of the biological effects of this compound nih.govresearchgate.netnih.gov. Future research will integrate metabolomics and proteomics to profile the changes induced by this compound treatment in biological systems. Metabolomics can reveal alterations in small molecule metabolites, offering insights into affected metabolic pathways. Proteomics can identify changes in protein expression levels and post-translational modifications, shedding light on the cellular machinery influenced by this compound. Integrating data from these different omics levels can provide a holistic view of this compound's impact on cellular physiology and identify potential biomarkers of its activity. Advanced bioinformatics and computational tools will be essential for analyzing and interpreting the large datasets generated by omics studies. nih.govresearchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being utilized across various scientific disciplines, including drug discovery and materials science researchonresearch.orgjair.orgnih.govaaai.orgchungbuk.ac.krnih.gov. Future research on this compound can leverage AI and ML to accelerate the pace of discovery. This could involve using ML algorithms to predict the bioactivity of novel this compound analogs based on their chemical structures, thereby guiding targeted synthesis efforts. AI can also be applied to analyze complex biological datasets generated from omics studies, identifying patterns and correlations that may not be readily apparent through traditional methods nih.govresearchgate.netnih.gov. Furthermore, AI could assist in optimizing synthetic routes, predicting reaction outcomes, and identifying potential off-target effects. The integration of AI and ML is expected to enhance the efficiency and predictive power of this compound research. chungbuk.ac.kr

常见问题

Basic Research Question

- Spectroscopy :

- NMR : ¹H/¹³C NMR for backbone structure; 2D-COSY for stereochemical resolution .

- FT-IR : Functional group validation (e.g., hydroxyl, aromatic peaks) .

- Chromatography :

- HPLC-MS : Quantify purity and detect degradation products .

- TLC : Rapid screening of reaction progress .

Methodological Tip : Cross-validate results with independent techniques (e.g., XRD for crystalline forms) to reduce instrument-specific biases .

How should researchers design dose-response studies to evaluate this compound’s pharmacological efficacy while controlling for biological variability?

Advanced Research Question

- Experimental Design :

- In vitro : Use a minimum of three biological replicates and dose ranges spanning IC₅₀ values derived from preliminary assays .

- In vivo : Apply randomized block designs to account for inter-subject variability .

- Statistical Analysis :

Contradiction Mitigation : Address variability by standardizing cell lines/animal models and including positive/negative controls in all assays .

How can conflicting reports about this compound’s bioactivity in different cell lines be systematically resolved?

Advanced Research Question

- Root-Cause Analysis :

- Mechanistic Studies :

- Multi-omics : Pair transcriptomics with proteomics to identify target pathways .

- Knockout Models : Validate specificity using CRISPR-edited cell lines .

Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up experiments .

What strategies are effective for integrating this compound into multi-disciplinary studies (e.g., drug delivery and environmental impact)?

Advanced Research Question

- Collaborative Workflows :

- Material Science : Assess nanoparticle encapsulation efficiency via dynamic light scattering .

- Ecotoxicology : Use OECD guidelines for biodegradability testing in aquatic models .

- Data Synthesis :

- Cross-Validation : Compare pharmacokinetic data (e.g., half-life) with environmental persistence metrics .

Ethical Consideration : Adhere to institutional review boards (IRBs) for studies involving human or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。